2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
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Overview
Description
2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpiperidine with 1-methyl-1H-1,2,3-triazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium halides in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and piperidine rings.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activity.
2-methylpiperidine: A piperidine derivative with different pharmacological properties.
5-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine: A structural isomer with potentially different biological activities.
Uniqueness
2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and materials science .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-methyl-5-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-3-4-8(5-10-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
DHISKELTYSNRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)C2=CN=NN2C |
Origin of Product |
United States |
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